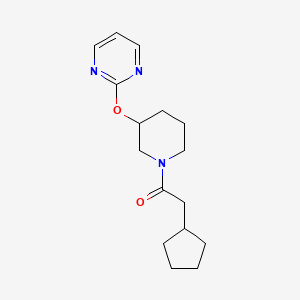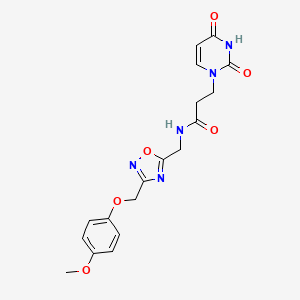
2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Antibacterial Activity
Microwave-assisted synthesis techniques have facilitated the efficient creation of compounds containing the piperidine and pyrimidine structures, demonstrating significant antibacterial properties. Notably, the synthesis under microwave irradiation has led to the development of N-benzylidene-4-phenyl-6-(4-(piperidin-1-yl) substituted phenyl)pyrimidin-2-amines, highlighting the potential of such compounds in medical chemistry for antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Protonation Studies of Palbociclib
Theoretical studies on the structure and protonation states of Palbociclib, a drug containing similar structural features to 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, have provided insights into its behavior in biological systems. The research suggests that Palbociclib, when bound to its target enzyme, exists primarily in a protonated state, enhancing its efficacy. This study underscores the importance of understanding the chemical structure and protonation dynamics for the development of effective pharmaceutical agents (Alkorta & Elguero, 2014).
Metabolism, Excretion, and Pharmacokinetics Studies
Research on similar compounds, such as 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone, a dipeptidyl peptidase IV inhibitor, has provided valuable insights into their metabolism, excretion, and pharmacokinetics in various species including humans. These studies are crucial for understanding the drug's behavior in the body, potential metabolic pathways, and elimination methods, guiding the development of safe and effective therapeutic agents (Sharma et al., 2012).
Analgesic and Antiparkinsonian Activities
Compounds derived from the synthesis involving 2-chloro-6-ethoxy-4-acetylpyridine have shown promising analgesic and antiparkinsonian activities. This research demonstrates the potential therapeutic applications of such chemical entities in managing pain and Parkinson's disease, offering a new avenue for the development of novel medications in these areas (Amr, Maigali, & Abdulla, 2008).
Synthesis and Antimicrobial Activity of Pyrimidinone Derivatives
The creation of pyrimidinone derivatives using starting materials such as 2-chloro-6-ethoxy-4-acetylpyridine has led to the identification of new compounds with significant antimicrobial activity. These findings highlight the role of chemical synthesis in discovering new antimicrobial agents, potentially addressing the growing issue of antibiotic resistance (Hossan et al., 2012).
Propriétés
IUPAC Name |
2-cyclopentyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15(11-13-5-1-2-6-13)19-10-3-7-14(12-19)21-16-17-8-4-9-18-16/h4,8-9,13-14H,1-3,5-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEAORKGUBKBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2826179.png)


![1-(4-Ethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2826183.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2826184.png)

![3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2826189.png)
![2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2826192.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2826193.png)
![2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826194.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2826195.png)

![4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2826201.png)
![Ethyl 2-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonylamino}acetate](/img/structure/B2826202.png)
